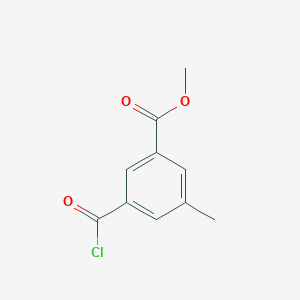

Methyl 3-(chlorocarbonyl)-5-methylbenzoate

Description

Methyl 3-(chlorocarbonyl)-5-methylbenzoate is an aromatic ester featuring a benzene ring substituted with a reactive chlorocarbonyl (-COCl) group at position 3 and a methyl (-CH₃) group at position 5. The chlorocarbonyl group enables nucleophilic acyl substitution reactions, making the compound a versatile intermediate in organic synthesis, particularly for forming amides, esters, or carboxylic acids. The methyl group, an electron-donating substituent, modulates electronic effects on the aromatic ring, influencing reactivity and stability.

Properties

CAS No. |

388072-64-8 |

|---|---|

Molecular Formula |

C10H9ClO3 |

Molecular Weight |

212.63 g/mol |

IUPAC Name |

methyl 3-carbonochloridoyl-5-methylbenzoate |

InChI |

InChI=1S/C10H9ClO3/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3 |

InChI Key |

RKOZJOONHHVMOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(chlorocarbonyl)-5-methylbenzoate can be synthesized through several methods. One common route involves the chlorination of methyl 3-methylbenzoate. The reaction typically uses thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

Starting Material: Methyl 3-methylbenzoate

Chlorinating Agent: Thionyl chloride or oxalyl chloride

Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform

Product: this compound

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with controlled temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorocarbonyl)-5-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the carbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, alcohols, or thiols in the presence of a base such as triethylamine.

Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) with water.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products:

Amides, esters, or thioesters: from nucleophilic substitution.

Carboxylic acid: from hydrolysis.

Alcohol: from reduction.

Scientific Research Applications

Methyl 3-(chlorocarbonyl)-5-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: It is employed in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(chlorocarbonyl)-5-methylbenzoate depends on its chemical reactivity. The compound’s chlorocarbonyl group is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved in its reactions include:

Nucleophilic Attack: The chlorine atom in the carbonyl group is susceptible to nucleophilic attack, leading to the formation of various derivatives.

Hydrolysis: The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 3-(Chlorocarbonyl)-5-Nitrobenzoate (CAS: 1955-04-0)

- Structure: Substituted with a nitro (-NO₂) group at position 5 instead of methyl.

- Molecular Formula: C₉H₆ClNO₅ vs. C₁₀H₉ClO₃ (estimated for the target compound).

- Key Differences: Electron Effects: The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the chlorocarbonyl group compared to the electron-donating methyl substituent in the target compound . Physical Properties: LogP = 1.88 (indicating moderate lipophilicity) . The nitro derivative’s higher polarity may reduce solubility in nonpolar solvents relative to the methyl analog. Applications: Used as an intermediate in synthesizing iodinated X-ray contrast agents (e.g., ioxitalamic acid) .

Methyl 3-(Hydroxymethyl)-5-Methylbenzoate (CAS: 105578-30-1)

- Structure : Replaces chlorocarbonyl with hydroxymethyl (-CH₂OH).

- Molecular Formula : C₁₀H₁₂O₃.

- Key Differences: Reactivity: The hydroxymethyl group is less reactive than chlorocarbonyl, favoring hydrogen bonding and oxidation reactions rather than nucleophilic substitutions . Solubility: Increased hydrophilicity due to the hydroxyl group, enhancing aqueous solubility compared to the target compound. Applications: Potential use as a pharmaceutical intermediate, though discontinued in commercial availability .

Methyl 3-(Bromomethyl)-5-Methylbenzoate (CAS: 120511-79-7)

- Structure : Bromomethyl (-CH₂Br) substituent at position 3 instead of chlorocarbonyl.

- Molecular Formula : C₁₀H₁₁BrO₂.

- Key Differences :

- Reactivity : Bromine’s superior leaving group ability facilitates alkylation reactions, whereas the chlorocarbonyl group is tailored for acylation .

- Molecular Weight : Higher (243.100 g/mol) due to bromine vs. chlorine.

- Applications : Likely used in alkylation or cross-coupling reactions in organic synthesis .

Ethyl 3-(Chlorocarbonyl)-1-Methyl-1H-Pyrazole-5-Carboxylate

- Structure : Heterocyclic pyrazole ring with chlorocarbonyl and ester groups.

- Molecular Formula : C₈H₉ClN₂O₃.

- Applications: Heterocyclic analogs are common in drug design due to enhanced biological activity .

Methyl 3-Amino-5-Chloro-2-Ethylbenzoate

- Structure: Amino (-NH₂) and ethyl (-CH₂CH₃) substituents at positions 3 and 2, respectively.

- Molecular Formula: C₁₀H₁₂ClNO₂.

- Solubility: Hydrogen bonding from -NH₂ may improve solubility in polar solvents .

Biological Activity

Methyl 3-(chlorocarbonyl)-5-methylbenzoate, also known by its CAS number 388072-64-8, is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9ClO3

- Molecular Weight : 216.63 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further research in drug development. Its activities can be categorized into several key areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit significant antimicrobial effects against various bacterial strains. Research indicates that compounds with similar structures often show efficacy against Gram-positive bacteria due to their ability to disrupt bacterial cell walls.

- Anticancer Potential : There is growing interest in the anticancer properties of this compound. Compounds with carbonyl and ester functionalities have been shown to inhibit tumor growth in vitro, particularly in breast and lung cancer cell lines.

- Enzyme Inhibition : This compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to cancer progression.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The chlorocarbonyl group may facilitate binding to active sites of specific enzymes, leading to inhibition of their activity.

- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle, leading to increased rates of programmed cell death.

Case Studies

- Antimicrobial Study :

- A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity :

- In vitro assays conducted on breast cancer cell lines (MCF-7) demonstrated that the compound reduced cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to controls.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.